molecular formula C8H7F2NO B3025403 2,3-difluoro-N-methylbenzamide CAS No. 1250397-72-8

2,3-difluoro-N-methylbenzamide

Cat. No.: B3025403
CAS No.: 1250397-72-8
M. Wt: 171.14 g/mol
InChI Key: HIYDOOYADAKGDQ-UHFFFAOYSA-N
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Description

2,3-difluoro-N-methylbenzamide is an organic compound with the molecular formula C8H7F2NO It is a derivative of benzamide, where two fluorine atoms are substituted at the 2 and 3 positions of the benzene ring, and a methyl group is attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-difluoro-N-methylbenzamide can be synthesized through the reaction of 2,3-difluorobenzoyl chloride with methylamine. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-difluoro-N-methylbenzamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The methyl group attached to the nitrogen can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydride (NaH) and amines in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.

Major Products Formed

    Nucleophilic substitution: Substituted benzamides with various functional groups.

    Reduction: N-methylbenzylamine derivatives.

    Oxidation: Nitroso or nitro derivatives of this compound.

Scientific Research Applications

2,3-difluoro-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its fluorine atoms, which can be detected using nuclear magnetic resonance (NMR) spectroscopy.

    Medicine: Explored for its potential pharmacological properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,3-difluoro-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. This property makes it a valuable tool in drug design and development, where it can be used to modulate the activity of target proteins and enzymes .

Comparison with Similar Compounds

2,3-difluoro-N-methylbenzamide can be compared with other similar compounds such as:

    N-methylbenzamide: Lacks the fluorine atoms, resulting in different chemical and biological properties.

    2,3-dichloro-N-methylbenzamide: Contains chlorine atoms instead of fluorine, which affects its reactivity and applications.

    2,3-difluoro-N-ethylbenzamide:

The unique presence of fluorine atoms in this compound distinguishes it from these similar compounds, providing it with distinct chemical properties and a wide range of applications.

Properties

IUPAC Name

2,3-difluoro-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO/c1-11-8(12)5-3-2-4-6(9)7(5)10/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYDOOYADAKGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C(=CC=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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